2-Chloro-3-(2-chloroethyl)-7,8-dimethylquinoline 2-Chloro-3-(2-chloroethyl)-7,8-dimethylquinoline
Brand Name: Vulcanchem
CAS No.: 893724-67-9
VCID: VC16393384
InChI: InChI=1S/C13H13Cl2N/c1-8-3-4-10-7-11(5-6-14)13(15)16-12(10)9(8)2/h3-4,7H,5-6H2,1-2H3
SMILES:
Molecular Formula: C13H13Cl2N
Molecular Weight: 254.15 g/mol

2-Chloro-3-(2-chloroethyl)-7,8-dimethylquinoline

CAS No.: 893724-67-9

Cat. No.: VC16393384

Molecular Formula: C13H13Cl2N

Molecular Weight: 254.15 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-3-(2-chloroethyl)-7,8-dimethylquinoline - 893724-67-9

Specification

CAS No. 893724-67-9
Molecular Formula C13H13Cl2N
Molecular Weight 254.15 g/mol
IUPAC Name 2-chloro-3-(2-chloroethyl)-7,8-dimethylquinoline
Standard InChI InChI=1S/C13H13Cl2N/c1-8-3-4-10-7-11(5-6-14)13(15)16-12(10)9(8)2/h3-4,7H,5-6H2,1-2H3
Standard InChI Key PTEZZCNKIIJTDL-UHFFFAOYSA-N
Canonical SMILES CC1=C(C2=NC(=C(C=C2C=C1)CCCl)Cl)C

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a bicyclic quinoline system (a fused benzene and pyridine ring) with three key substituents:

  • Chlorine at position 2 of the quinoline ring.

  • 2-Chloroethyl group (-CH₂CH₂Cl) at position 3.

  • Methyl groups (-CH₃) at positions 7 and 8.

This substitution pattern confers distinct electronic and steric properties, influencing reactivity and biological interactions.

Physicochemical Data

Key physicochemical parameters are summarized below:

PropertyValueSource
CAS Number893724-67-9
Molecular FormulaC₁₃H₁₄Cl₂NCalculated
Molecular Weight (g/mol)255.16Calculated
Density (g/cm³)1.22–1.25*Estimated
Boiling Point (°C)370–375*Estimated
LogP (Octanol-Water)~3.8–4.2Estimated
Polar Surface Area (Ų)12.89

*Estimated based on structural analogs .

The LogP value suggests moderate lipophilicity, enabling membrane permeability, while the low polar surface area indicates limited hydrogen-bonding capacity, typical of halogenated aromatics .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 2-Chloro-3-(2-chloroethyl)-7,8-dimethylquinoline typically involves multi-step functionalization of the quinoline core:

  • Quinoline Formation: A Skraup or Friedländer synthesis constructs the quinoline backbone.

  • Chlorination: Electrophilic chlorination introduces the chlorine at position 2.

  • Alkylation: A 2-chloroethyl group is appended via nucleophilic substitution or radical addition.

  • Methylation: Methyl groups are introduced at positions 7 and 8 using methylating agents like methyl iodide.

A representative reaction sequence is:

QuinolineCl2,FeCl32-ChloroquinolineClCH2CH2Cl,Base3-(2-Chloroethyl)-2-chloroquinolineCH3I,Cu7,8-Dimethyl Derivative\text{Quinoline} \xrightarrow{\text{Cl}_2, \text{FeCl}_3} \text{2-Chloroquinoline} \xrightarrow{\text{ClCH}_2\text{CH}_2\text{Cl}, \text{Base}} \text{3-(2-Chloroethyl)-2-chloroquinoline} \xrightarrow{\text{CH}_3\text{I}, \text{Cu}} \text{7,8-Dimethyl Derivative}

Industrial-Scale Production

Industrial methods prioritize cost efficiency and yield optimization:

  • Continuous Flow Reactors: Enhance mixing and heat transfer during chlorination and alkylation.

  • Catalytic Systems: Transition-metal catalysts (e.g., Cu, Pd) improve regioselectivity in methylation steps.

  • Purification: Recrystallization from ethanol/water mixtures achieves >98% purity.

Chemical Reactivity and Stability

Substitution Reactions

The 2-chloroethyl group undergoes nucleophilic substitution (SN2) with amines, thiols, or azides:

Compound+NH32-Chloro-3-(2-aminoethyl)-7,8-dimethylquinoline+HCl\text{Compound} + \text{NH}_3 \rightarrow \text{2-Chloro-3-(2-aminoethyl)-7,8-dimethylquinoline} + \text{HCl}

This reactivity mirrors nitrogen mustards, suggesting potential as an alkylating agent.

Oxidation and Reduction

  • Oxidation: Treatment with mCPBA (meta-chloroperbenzoic acid) yields the N-oxide derivative, enhancing water solubility.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) saturates the pyridine ring, forming tetrahydroquinoline analogs.

Biological Activity and Applications

Anticancer Mechanisms

The compound’s alkylating capacity suggests DNA crosslinking activity, analogous to chlorambucil:

DNA+CompoundDNA-Adduct+HCl\text{DNA} + \text{Compound} \rightarrow \text{DNA-Adduct} + \text{HCl}

Preliminary studies on similar compounds show IC₅₀ values of 5–10 μM against leukemia cell lines.

Industrial Applications

  • Agrochemicals: Serves as an intermediate in pesticide synthesis.

  • Materials Science: Modifies polymer backbones for UV resistance.

Comparative Analysis with Structural Analogs

Physicochemical Comparisons

CompoundMolecular WeightLogPPSA (Ų)Key Features
2-Chloro-3-(2-chloroethyl)-7,8-dimethylquinoline255.163.912.89Chloroethyl, 7,8-dimethyl
2-Chloro-3,5,7-trimethylquinoline235.734.212.89Trimethyl substitution
3-(Chloromethyl)quinoline HCl214.092.525.00Chloromethyl, hydrochloride

The 7,8-dimethyl variant exhibits higher lipophilicity than chloromethyl analogs, favoring blood-brain barrier penetration.

Reactivity Trends

  • Chloroethyl vs. Chloromethyl: Chloroethyl groups show slower SN2 reactivity due to steric hindrance but greater stability in vivo.

  • Methyl Substitution: 7,8-Methyl groups enhance steric protection of the quinoline ring, reducing unintended oxidation.

Future Research Directions

  • Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize bioactivity.

  • Target Identification: Proteomic studies to map molecular targets in cancer cells.

  • Green Synthesis: Developing solvent-free or catalytic methods to reduce environmental impact.

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